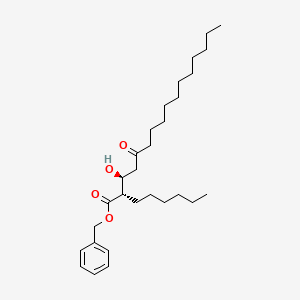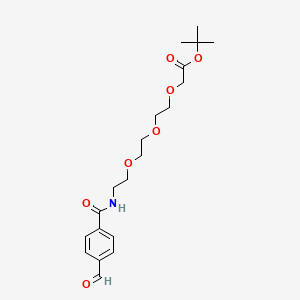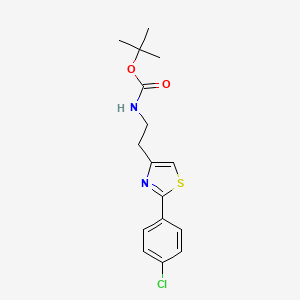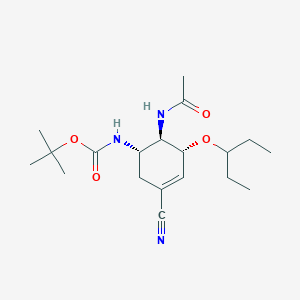![molecular formula C18H21NO6 B11828203 N-[(2R,3R,4R,5S,6R)-2,5-Dihydroxy-6-(hydroxymethyl)-4-(naphthalen-1-yloxy)oxan-3-YL]acetamide](/img/structure/B11828203.png)
N-[(2R,3R,4R,5S,6R)-2,5-Dihydroxy-6-(hydroxymethyl)-4-(naphthalen-1-yloxy)oxan-3-YL]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a chemical compound with the molecular formula C18H21NO6. It is a derivative of glucopyranoside and is known for its applications in various scientific fields, particularly in the synthesis of drugs targeting infectious diseases caused by Gram-positive bacteria.
Preparation Methods
The synthesis of 2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves several steps. One common method includes the reaction of 2-naphthol with 2-acetamido-2-deoxy-b-D-glucopyranosyl chloride under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The product is then purified through crystallization or chromatography.
Chemical Reactions Analysis
2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside is widely used in scientific research due to its potent antibacterial properties. It serves as a valuable reagent in the synthesis of various drugs targeting infectious diseases, particularly those caused by Gram-positive bacteria. Additionally, it is utilized in proteomics research and other biomedical applications.
Mechanism of Action
The mechanism of action of 2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves its interaction with bacterial cell walls. The compound targets specific enzymes involved in the synthesis of bacterial cell walls, inhibiting their function and leading to the death of the bacteria. This makes it an effective antibacterial agent.
Comparison with Similar Compounds
2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside can be compared with similar compounds such as:
1-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside: This compound has a similar structure but differs in the position of the naphthyl group.
Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside: This compound has a benzyl group instead of a naphthyl group, leading to different chemical properties and applications.
4-Nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranoside: This compound has a nitrophenyl group and is used in different biochemical assays.
2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside stands out due to its potent antibacterial properties and its specific applications in drug synthesis targeting Gram-positive bacteria.
Properties
Molecular Formula |
C18H21NO6 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-naphthalen-1-yloxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C18H21NO6/c1-10(21)19-15-17(16(22)14(9-20)25-18(15)23)24-13-8-4-6-11-5-2-3-7-12(11)13/h2-8,14-18,20,22-23H,9H2,1H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1 |
InChI Key |
PMDRYFOFPVXWQM-DUQPFJRNSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)OC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 4-[(2Z)-2-(hydroxyimino)-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate](/img/structure/B11828124.png)
![1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(E)-3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride](/img/structure/B11828127.png)
![Benzenepropanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-4-methoxy-3-(3-methoxypropoxy)-N-methyl-](/img/structure/B11828132.png)

![phenyl((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)methanone](/img/structure/B11828139.png)



![(1S,4S,8R)-6-oxa-2-azatetracyclo[8.4.0.02,4.04,8]tetradec-9-ene](/img/structure/B11828166.png)


![1-(4-Bromophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11828199.png)


